Di(furan-2-yl)methanone

CAS No.: 17920-86-4

Cat. No.: VC2445678

Molecular Formula: C9H6O3

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17920-86-4 |

|---|---|

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | bis(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |

| Standard InChI Key | HMKCSFHWMJHMTG-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(=O)C2=CC=CO2 |

| Canonical SMILES | C1=COC(=C1)C(=O)C2=CC=CO2 |

Introduction

Chemical Structure and Properties

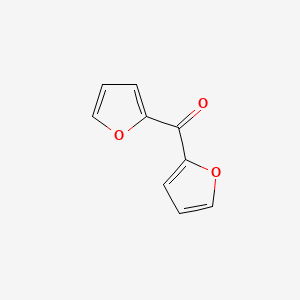

Di(furan-2-yl)methanone, also known as 2-Furyl ketone, is an organic compound with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol . The compound's structure features two furan moieties attached to a central carbonyl group, creating a symmetric molecule with distinctive reactivity patterns. Its physical appearance is characterized as a light yellow solid, making it easily identifiable in laboratory settings.

The compound's chemical properties are largely influenced by its heterocyclic furan rings and the reactive carbonyl functionality. The presence of these structural elements confers both electrophilic and nucleophilic reactive sites, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of Di(furan-2-yl)methanone

| Property | Value |

|---|---|

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol |

| CAS Registry Number | 17920-86-4 |

| Appearance | Light yellow solid |

| InChIKey | HMKCSFHWMJHMTG-UHFFFAOYSA-N |

| SMILES Notation | O=C(c1occc1)c2occc2 |

| Dipole Moment | 3.64 D |

The compound possesses a significant dipole moment of 3.64 D, indicating its polar nature and potential for hydrogen bonding interactions in various biological systems . This polarity contributes to its solubility profile and ability to interact with cellular targets, which is crucial for its biological activities.

Synthetic Methodologies

Vilsmeier Reaction

One of the most efficient methods for synthesizing Di(furan-2-yl)methanone involves adapted Vilsmeier conditions. This synthetic route employs furan as a nucleophile and phosgene (COCl₂) as an electrophile in dichloromethane (DCM) as the solvent. The reaction is typically conducted at low temperatures using an ice bath, followed by overnight stirring and sodium carbonate (Na₂CO₃) workup.

Table 2: Vilsmeier Reaction Reagents for Di(furan-2-yl)methanone Synthesis

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| Furan | 213 | Nucleophile |

| COCl₂ | 31.2 | Electrophile |

| Na₂CO₃ | – | Workup agent |

This method is notable for producing high-purity product, with reported yields of 97% purity as determined by ¹H-NMR analysis. The purity of the product makes it suitable for subsequent reactions without extensive purification steps.

Friedel-Crafts Acylation

Another common approach for synthesizing Di(furan-2-yl)methanone involves Friedel-Crafts acylation. In this method, a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through electrophilic aromatic substitution, where the electrophilic acylium ion attacks the electron-rich furan ring.

Table 3: Optimization Parameters for Friedel-Crafts Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 eq | >80% yield |

| Temperature | 0–25°C | Prevents tar formation |

| Reaction Time | 4–6 hours | Maximizes conversion |

Several factors significantly influence the yield and purity of the product in Friedel-Crafts acylation. The catalyst concentration is particularly critical, as excess AlCl₃ can lead to undesirable side reactions. Similarly, temperature control is essential, with reactions typically proceeding at 0–25°C to minimize decomposition of the furan rings and prevent the formation of tarry byproducts.

Alternative Synthetic Routes

A one-pot multicomponent reaction strategy has also been developed for the synthesis of Di(furan-2-yl)methanone derivatives. This approach involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide. This catalyst-free, one-pot synthesis is particularly efficient and allows for the construction of structurally diverse compounds with furan moieties.

In industrial settings, the production of Di(furan-2-yl)methanone increasingly employs biomass-derived furan platform chemicals. These sustainable starting materials are transformed into various furan derivatives through processes that are increasingly being adopted in biorefineries.

Chemical Reactions and Transformations

Oxidative Dearomatization

Di(furan-2-yl)methanone derivatives can undergo oxidative dearomatization to form unsaturated 1,4-diketones, which subsequently enable cyclization via a Paal–Knorr-like mechanism . This transformation involves the formation of a spiro-intermediate through enolization and nucleophilic attack.

The key steps in this reaction sequence include:

-

Formation of a spiro-intermediate via oxidative dearomatization

-

Hydrolysis of the spiro-intermediate to form a diketone

-

Cyclodehydration to yield functionalized furans with conjugated systems

Paal-Knorr-like Cyclization

The cyclization step in the transformation of Di(furan-2-yl)methanone derivatives is related to the classical Paal–Knorr synthesis but differs in a significant way. In this case, the furan ring formation is accompanied by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system .

This cyclodehydration process is mechanistically distinct from the traditional Paal–Knorr reaction, which typically employs saturated 1,4-dicarbonyl compounds. In contrast, the cyclization of Di(furan-2-yl)methanone derivatives proceeds through the cyclodehydration of unsaturated 1,4-diketones, leading to products with unique structural features .

Biological Activities

Antimicrobial Properties

Di(furan-2-yl)methanone and its derivatives exhibit significant antimicrobial activities against various bacterial strains. Research has demonstrated that these compounds show particular efficacy against both Gram-positive and Gram-negative bacteria.

Table 4: Antimicrobial Activity of Di(furan-2-yl)methanone Derivatives

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, suggesting potential applications in antimicrobial drug development. The mechanism of antimicrobial action is attributed to the compound's ability to interfere with bacterial cell wall synthesis and protein function, with the furan rings playing a crucial role in these interactions by facilitating binding to specific enzymes and receptors.

Anti-inflammatory Effects

Studies have shown that Di(furan-2-yl)methanone possesses notable anti-inflammatory properties. In vitro investigations have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. This mechanism of action is similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs), positioning Di(furan-2-yl)methanone derivatives as candidates for novel anti-inflammatory therapeutics.

Di(furan-2-yl)methanone derivatives have demonstrated promising anticancer activities in both in vitro and in vivo studies. Particularly noteworthy is their efficacy against Ehrlich Ascites Carcinoma (EAC) cells in mice, where treatment with these compounds resulted in significant tumor weight reduction and increased lifespan of treated subjects.

In experimental models using EAC cells, treatment with Di(furan-2-yl)methanone derivatives resulted in:

-

Tumor weight reduction of up to 75% inhibition at higher doses

-

Increased lifespan of mice by approximately 80% compared to untreated controls

While the complete mechanisms underlying these anticancer effects remain under investigation, it is hypothesized that the compounds interact with specific biological targets involved in cancer progression. These interactions may disrupt key cellular pathways required for tumor growth and proliferation.

Applications in Organic Synthesis

Di(furan-2-yl)methanone serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its dual furan moieties and reactive carbonyl group provide multiple sites for functionalization and transformation.

One significant application is in the synthesis of cyclopentenones through catalytic reactions. Research has demonstrated the use of phosphomolybdic acid as an efficient catalyst for aza-Piancatelli rearrangements involving Di(furan-2-yl)methanone derivatives, yielding products with high selectivity and good yields.

Additionally, Di(furan-2-yl)methanone derivatives have been employed in multicomponent reactions to generate structurally diverse compounds with potential biological activities. These reactions typically proceed under mild conditions and offer an atom-economical approach to complex molecule synthesis.

Analytical Characterization Methods

Several analytical techniques are employed for the characterization and identification of Di(furan-2-yl)methanone:

Spectroscopic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to identify volatile derivatives of Di(furan-2-yl)methanone. Retention indices (RI) on DB-1 columns have been reported at approximately 1596.

Infrared (IR) Spectroscopy provides crucial structural information, with characteristic peaks at approximately 1700 cm⁻¹ confirming the presence of the carbonyl group. This technique is particularly valuable for monitoring reactions involving the carbonyl functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, offers detailed structural insights. In the ¹³C-NMR spectrum, the signal for the carbonyl carbon typically appears at around 203.6 ppm, while the furan ring carbons display distinctive signals that confirm the presence of the heterocyclic rings .

Crystallographic Analysis

X-ray Diffraction (XRD) techniques have been employed to resolve the crystal structure of Di(furan-2-yl)methanone and examine π-conjugation patterns in the molecule. This information is crucial for understanding the compound's electronic properties and potential interactions with biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of Di(furan-2-yl)methanone, it is valuable to compare it with structurally related compounds:

Di(furan-2-yl)methane (C9H8O2) shares the basic structural framework but lacks the carbonyl group, resulting in significantly different chemical reactivity and biological properties . The absence of the carbonyl group reduces its electrophilicity and alters its interactions with biological targets.

Di(furan-2-yl)methanamine (C9H9NO2) is an amine analog, where the carbonyl oxygen is replaced by an NH group . This substitution dramatically changes the compound's hydrogen bonding capabilities and basicity, leading to distinct biological activities.

Furan-2-carboxaldehyde and 2,5-Furandicarboxylic acid are simpler furan derivatives that share some reactivity patterns but lack the structural complexity of Di(furan-2-yl)methanone. These differences highlight the unique properties conferred by the specific arrangement of the two furan rings connected by a methanone group in Di(furan-2-yl)methanone.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume